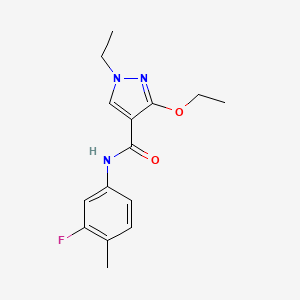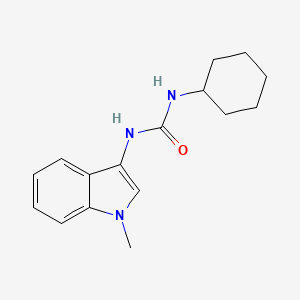
1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It’s also known as benzopyrrole, which indicates it contains a benzene ring linked to a pyrrole ring .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature . They often have specific odors and can readily undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Chemical Synthesis and Heterocyclic Derivatives Research has explored the synthesis and applications of cyclic ureas and their derivatives. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl isocyanide among other components, highlighting the compound's utility in generating novel pseudopeptidic triazines composed of arylglycine and alanine derivatives, where a urea moiety connects the N-terminal arylglycine and the peptidic amide nitrogen atoms (Sañudo et al., 2006). Additionally, the Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates for the synthesis of indole-cyclic urea fused derivatives showcases the intricate processes achievable with urea derivatives, including the formation of indole-cyclic urea through a double cyclization process (Rajesh et al., 2017).
Enzymatic Inhibition Studies Flexible urea derivatives have been investigated for their potential as enzyme inhibitors. A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas revealed these compounds as novel acetylcholinesterase inhibitors. By optimizing the spacer length and introducing greater conformational flexibility, these compounds demonstrated high inhibitory activities, indicating the therapeutic potential of urea derivatives in enzyme inhibition (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities The synthesis and evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, for their antimicrobial and anticancer activities have been conducted. These compounds, tested against various bacterial strains and cancer cell lines, showed promising results, highlighting the potential of urea derivatives in developing new therapeutic agents (El-Sawy et al., 2013).
Catalysis and Organic Synthesis Urea derivatives play a significant role in catalysis and organic synthesis. For example, NHC-stabilized gold(I) complexes have been utilized as catalysts for the heterocyclization of 1-(o-ethynylaryl)ureas, demonstrating the versatility of urea derivatives in facilitating complex organic transformations (Gimeno et al., 2010).
Environmental and Green Chemistry In the realm of environmental and green chemistry, the solvent-free synthesis of substituted ureas from CO2 and amines showcases the application of urea derivatives in eco-friendly chemical processes. This synthesis, using a basic ionic liquid as the catalyst, highlights the role of urea derivatives in developing sustainable chemical methodologies (Jiang et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKXBMMUVYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

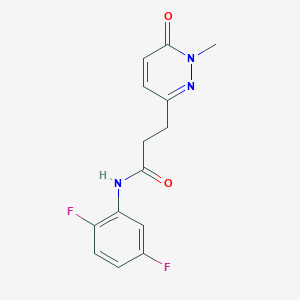
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)
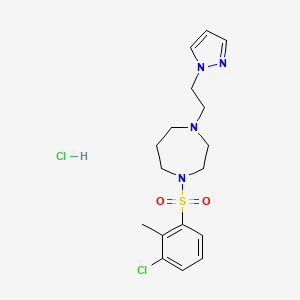
![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2666095.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
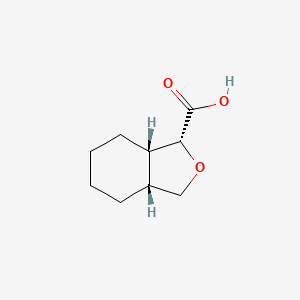
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)
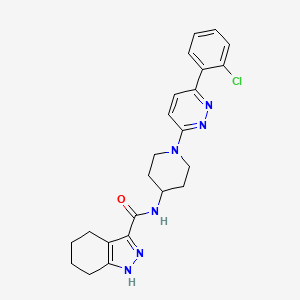
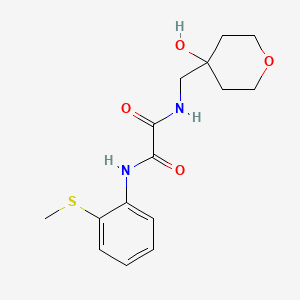
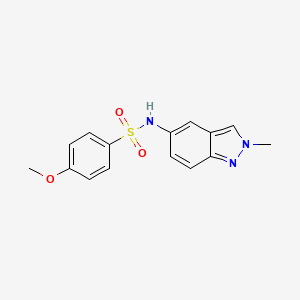
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)
![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)
